Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate
Description
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. The phosphonate group (-PO(OEt)₂) confers unique reactivity and stability, making this compound a candidate for applications in agrochemicals, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C11H13ClF3O4P |
|---|---|
Molecular Weight |
332.64 g/mol |
IUPAC Name |
2-chloro-1-diethoxyphosphoryl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H13ClF3O4P/c1-3-17-20(16,18-4-2)10-6-5-8(7-9(10)12)19-11(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
OHMWQLMHRQNHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)OC(F)(F)F)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate aryl halide under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-chloro-4-(trifluoromethoxy)phenyl halide in the presence of a palladium catalyst and a base . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis can also be adapted for industrial purposes to reduce reaction times and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, leading to different oxidation states of phosphorus.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with various aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phosphite.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions include substituted phosphonates, where the chlorine atom is replaced by other functional groups, or new aryl phosphonates formed through cross-coupling reactions.
Scientific Research Applications
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Agricultural Chemistry: Explored for its role in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phosphonate group can form strong bonds with metals, making it useful in catalysis and coordination chemistry. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical Properties
Melting points (m.p.) correlate with substituent polarity and molecular packing:
| Compound (Reference) | Substituents | m.p. (°C) |
|---|---|---|
| Compound 9 | 4-Cl, 2-NO₂, 4-OH, 3-OMe | 187.4 |
| Compound 13 | 4-Cl, 2-NO₂, 3,4,5-triOMe | 137 |
| Compound 15 | 3,4-diOMe | 115 |
The target compound’s EWGs (Cl, -OCF₃) are expected to increase polarity and intermolecular interactions, leading to a higher m.p. (likely >150°C), comparable to Compound 7.
Chemical Reactivity and Stability
- NMR Shifts: The ³¹P NMR chemical shift of phosphonates is sensitive to electronic effects. For example, Compound 4a (Diethyl ((Benzo[d]thiazol-2-ylamino)(4-(dimethylamino)phenyl)methyl)phosphonate) exhibits distinct shifts due to EDGs (e.g., -NMe₂) . The target’s EWGs would deshield the phosphorus atom, shifting its ³¹P resonance upfield relative to EDG-containing analogs.
- Stability: Arylphosphonates with EWGs, such as Diethyl [4-cyanophenyl]phosphonate (), show enhanced hydrolytic stability compared to aliphatic analogs . The target’s aromatic EWGs likely confer similar stability.
Data Tables
Table 2: Substituent Effects on Melting Points
| Substituent Profile | Example Compound | m.p. (°C) |
|---|---|---|
| Strong EWGs (Cl, NO₂, OCF₃) | Target (Inferred) | >150 |
| Mixed EWGs/EDGs (Cl, OH, OMe) | Compound 9 | 187.4 |
| EDGs (OMe, NMe₂) | Compound 4a | 179–180 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
